molecular formula C12H7Cl2IO B3040185 1,2-Dichloro-4-(4-iodophenoxy)-benzene CAS No. 167990-11-6

1,2-Dichloro-4-(4-iodophenoxy)-benzene

Cat. No.: B3040185
CAS No.: 167990-11-6
M. Wt: 364.99 g/mol
InChI Key: ZOYZSKWILBNMGG-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(4-iodophenoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring, with an ether linkage connecting another benzene ring. The unique combination of halogens and the ether linkage makes this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(4-iodophenoxy)-benzene typically involves the following steps:

    Halogenation: The initial step involves the halogenation of benzene to introduce chlorine atoms. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Ether Formation: The next step involves the formation of the ether linkage. This can be done by reacting 1,2-dichlorobenzene with 4-iodophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(4-iodophenoxy)-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups such as hydroxyl or carbonyl groups. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: The compound can also undergo reduction reactions to remove halogen atoms or reduce other functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted aromatic ethers, while oxidation reactions can produce phenols or quinones.

Scientific Research Applications

1,2-Dichloro-4-(4-iodophenoxy)-benzene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its halogen atoms can be replaced with radioactive isotopes for use in radiolabeling studies.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its halogenated structure can enhance the bioavailability and metabolic stability of drug candidates.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(4-iodophenoxy)-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The halogen atoms and ether linkage play a crucial role in determining the compound’s binding affinity and specificity. For example, the iodine atom can form halogen bonds with target proteins, while the ether linkage can enhance the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-(4-bromophenoxy)-benzene: This compound is similar in structure but contains a bromine atom instead of an iodine atom. It has similar chemical properties but may exhibit different reactivity and biological activity.

    1,2-Dichloro-4-(4-fluorophenoxy)-benzene: This compound contains a fluorine atom instead of an iodine atom. It is less reactive than the iodine-containing compound but may have different applications in medicinal chemistry.

    1,2-Dichloro-4-(4-chlorophenoxy)-benzene: This compound contains a chlorine atom instead of an iodine atom. It is more stable and less reactive but may have different industrial applications.

Uniqueness

1,2-Dichloro-4-(4-iodophenoxy)-benzene is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity, binding affinity, and potential for radiolabeling studies. Additionally, the combination of chlorine and iodine atoms in the same molecule provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

1,2-dichloro-4-(4-iodophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2IO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYZSKWILBNMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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